molecular formula C19H23NO4 B1663880 6-Alpha Naloxol CAS No. 20410-95-1

6-Alpha Naloxol

Cat. No. B1663880
CAS RN: 20410-95-1
M. Wt: 329.4 g/mol
InChI Key: HMWHERQFMBEHNG-AQQQZIQISA-N
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Description

6-Alpha Naloxol (Alpha-Naloxol) is an opioid antagonist and is a human metabolite of naloxone . It is closely related to naloxone .


Molecular Structure Analysis

The molecular formula of this compound is C19H23NO4 . The molecular weight is 329.39 . The IUPAC name is (4 R ,4 aS ,7 S ,7 aR ,12 bS )-3-prop-2-enyl-1,2,4,5,6,7,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinoline-4 a ,7,9-triol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Metabolism and Identification

6-Alpha Naloxol has been a subject of interest in understanding the metabolism of drugs with a hydromorphone structure. A study by Cone (1976) describes a method for isolating, separating, and identifying 6-alpha and 6-beta-hydroxy metabolites from urine, using techniques such as acid hydrolysis, thin-layer chromatography, and gas-liquid chromatography. This method is crucial for elucidating drug metabolism, particularly in narcotic agonists and antagonists like naloxone, which is closely related to this compound (Cone, 1976).

Pharmacological Properties

This compound's pharmacological properties, particularly in comparison to naloxone, have been studied by Schulteis, Chiang, and Archer (2009). Their research focuses on comparing the potency of naloxone and this compound in precipitating opioid withdrawal under varying morphine pretreatment conditions in rats. This study reveals the nuanced differences in potency and action onset between naloxone and its reduced conjugate this compound, highlighting the importance of these compounds in understanding opioid receptor interactions (Schulteis, Chiang, & Archer, 2009).

Enzymatic Reduction and Analysis

The enzymatic reduction of naloxone to this compound has been a significant focus, particularly in studies involving liver enzymes. For instance, Yamano, Nishida, and Toki (1986) explored the naloxone reductase enzyme in guinea pig liver, which catalyzes the reduction of naloxone to this compound. Their findings contribute to understanding the biochemical pathways and enzymatic activities involved in the metabolism of opioid drugs (Yamano, Nishida, & Toki, 1986).

Transdermal Delivery and Therapeutic Applications

Research on 6-beta-naltrexol, a compound closely related to this compound, has been conducted to explore its use in transdermal delivery systems for treating alcohol dependence and opioid abuse. A study by Kiptoo et al. (2008) discusses the development and evaluation of a transdermal codrug of 6-beta-naltrexol for simultaneous treatment of alcohol dependence and tobacco addiction, providing insights into potential therapeutic applications (Kiptoo et al., 2008).

Comparative Pharmacology and Toxicology

Further, the comparative pharmacology of this compound across different species has been studied. Roerig et al. (1980) examined the hepatic enzyme system for reducing naloxone to 6-alpha and 6-beta-naloxol across variousvertebrates, providing valuable insights into the species-specific aspects of drug metabolism. This research helps in understanding how different species metabolize narcotic antagonists, which is crucial for developing animal models in pharmacological studies (Roerig et al., 1980).

Drug Interaction and Metabolic Pathways

Further exploration into the metabolism of this compound can be found in studies that investigate its interaction with other drugs. For example, the work by Kumagai, Todaka, Yamano, and Toki (1990) delves into the stimulatory effect of morphine on the reduction of naloxone to this compound in guinea pigs. Such studies are crucial for understanding the complex interactions and metabolic pathways involved in the biotransformation of opioids (Kumagai et al., 1990).

Mechanism of Action

Target of Action

6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone . Its primary targets are the mu-opioid receptors located in tissues such as the gastrointestinal tract . These receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation .

Mode of Action

This compound functions as a peripherally-acting mu-opioid receptor antagonist . It binds to the mu-opioid receptors, thereby blocking the action of opioids. This interaction results in the inhibition of opioid-induced delay of gastrointestinal transit time .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the mu-opioid receptors . By antagonizing these receptors, this compound inhibits the constipating effects of opioids . The downstream effects of this action include improved gastrointestinal motility and transit .

Pharmacokinetics

It is known that the primary route of naloxegol, a related compound, elimination is via hepatic metabolism, with renal excretion playing a minimal role . The bioavailability of naloxegol is increased by food

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound decreases the constipating effects of opioids . This results in improved gastrointestinal motility and transit .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, prior exposure to morphine has been shown to enhance the aversive response of naloxone, a related compound . This suggests that the action of this compound may also be influenced by the user’s opioid usage history.

Future Directions

The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of this compound to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942579
Record name alpha-Naloxol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20410-95-1
Record name (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Naloxol
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Record name alpha-Naloxol
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Record name 20410-95-1
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Record name .ALPHA.-NALOXOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-alpha naloxol formed in the body?

A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.

Q2: Does the formation of this compound differ across species?

A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.

Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?

A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.

Q4: Can you provide more details about the analytical methods used to study this compound?

A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.

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